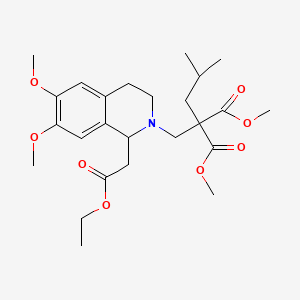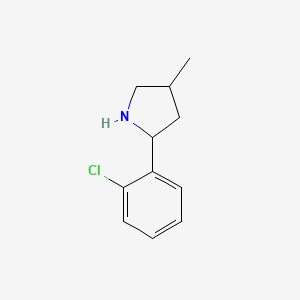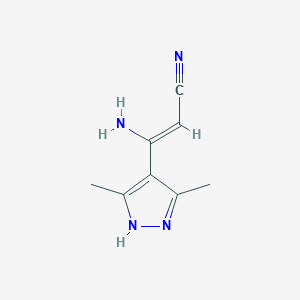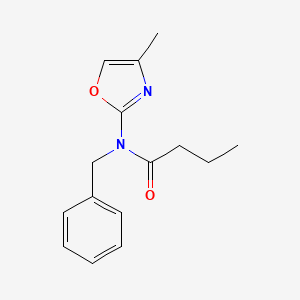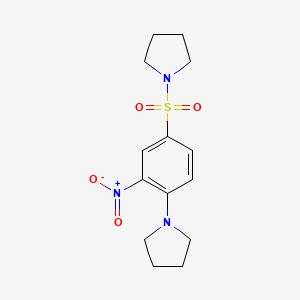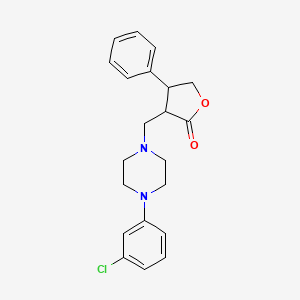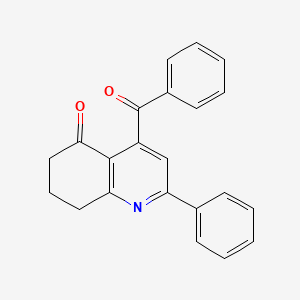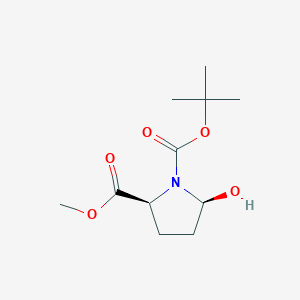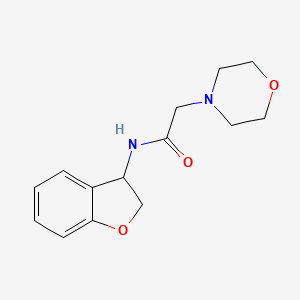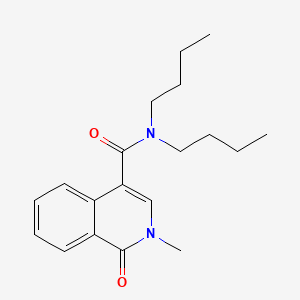![molecular formula C36H51FP2 B12891667 (6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12891667.png)
(6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is a complex organophosphorus compound It features a biphenyl core substituted with a fluorine atom and two dicyclohexylphosphine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Attachment of Dicyclohexylphosphine Groups: The final step involves the reaction of the fluorinated biphenyl with dicyclohexylphosphine in the presence of a base like sodium hydride to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Coordination: The phosphine groups can coordinate with transition metals to form metal complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild temperature.
Substitution: Nucleophiles such as amines or thiols, elevated temperature.
Coordination: Transition metal salts, room temperature.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted biphenyl derivatives.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
(6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) has several applications in scientific research:
Catalysis: It can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: Potential use in drug design due to its ability to form stable complexes with metal ions, which can be crucial in metallodrug development.
Mecanismo De Acción
The mechanism of action of (6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) largely depends on its role as a ligand. It coordinates with metal centers, altering their electronic properties and facilitating various catalytic processes. The biphenyl core provides a rigid framework, while the dicyclohexylphosphine groups offer steric protection and electronic modulation.
Comparación Con Compuestos Similares
Similar Compounds
- (6-Chloro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine)
- (6-Methyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine)
- (6-Methoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine)
Uniqueness
The presence of the fluorine atom in (6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) imparts unique electronic properties compared to its analogs. Fluorine’s high electronegativity can influence the reactivity and stability of the compound, making it distinct in its applications and behavior in chemical reactions.
Propiedades
Fórmula molecular |
C36H51FP2 |
|---|---|
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
dicyclohexyl-[2-(2-dicyclohexylphosphanyl-6-fluorophenyl)phenyl]phosphane |
InChI |
InChI=1S/C36H51FP2/c37-33-25-15-27-35(39(30-20-9-3-10-21-30)31-22-11-4-12-23-31)36(33)32-24-13-14-26-34(32)38(28-16-5-1-6-17-28)29-18-7-2-8-19-29/h13-15,24-31H,1-12,16-23H2 |
Clave InChI |
NVUQJAZYSVMIBU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4P(C5CCCCC5)C6CCCCC6)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


